molecular formula C26H25FN2O3 B12492241 N-{(2R,4S)-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide

N-{(2R,4S)-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide

Cat. No.: B12492241
M. Wt: 432.5 g/mol
InChI Key: MFJULYZNMQVMAW-CJAUYULYSA-N
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Description

N-{(2R,4S)-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenoxy group, a tetrahydroquinoline core, and a phenylacetamide moiety, making it an interesting subject for research and development.

Properties

Molecular Formula

C26H25FN2O3

Molecular Weight

432.5 g/mol

IUPAC Name

N-[(2R,4S)-1-[2-(4-fluorophenoxy)acetyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C26H25FN2O3/c1-18-16-25(29(19(2)30)21-8-4-3-5-9-21)23-10-6-7-11-24(23)28(18)26(31)17-32-22-14-12-20(27)13-15-22/h3-15,18,25H,16-17H2,1-2H3/t18-,25+/m1/s1

InChI Key

MFJULYZNMQVMAW-CJAUYULYSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)F)N(C4=CC=CC=C4)C(=O)C

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)F)N(C4=CC=CC=C4)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2R,4S)-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the fluorophenoxy group and the phenylacetamide moiety. The reaction conditions often include the use of solvents like dichloromethane (DCE) and bases such as silver carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{(2R,4S)-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different functional groups.

    Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

Scientific Research Applications

N-{(2R,4S)-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(2R,4S)-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide involves its interaction with specific molecular targets. The fluorophenoxy group and the tetrahydroquinoline core play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{(2R,4S)-1-[(4-chlorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide
  • N-{(2R,4S)-1-[(4-bromophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide

Uniqueness

N-{(2R,4S)-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. This fluorine-containing group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

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